molecular formula C10H8BrNS B3048062 4-(4-Bromo-5-methylthiophen-2-yl)pyridine CAS No. 154566-70-8

4-(4-Bromo-5-methylthiophen-2-yl)pyridine

Cat. No.: B3048062
CAS No.: 154566-70-8
M. Wt: 254.15 g/mol
InChI Key: ZRWXAAKRAWXIAU-UHFFFAOYSA-N
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Description

4-(4-Bromo-5-methylthiophen-2-yl)pyridine is an organic compound with the molecular formula C10H8BrNS It is a heterocyclic compound that contains both a pyridine ring and a thiophene ring, with a bromine atom and a methyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-5-methylthiophen-2-yl)pyridine typically involves the coupling of a brominated thiophene derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-bromo-5-methylthiophene-2-boronic acid with 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-5-methylthiophen-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromo-5-methylthiophen-2-yl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules or as a probe in biochemical studies.

    Industry: Used in the production of advanced materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-5-methylthiophen-2-yl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the thiophene ring can influence the compound’s binding affinity and specificity for its targets. Additionally, the pyridine ring can participate in various interactions, such as hydrogen bonding or π-π stacking, which can further modulate the compound’s effects.

Comparison with Similar Compounds

4-(4-Bromo-5-methylthiophen-2-yl)pyridine can be compared with other similar compounds, such as:

    4-(4-Chloro-5-methylthiophen-2-yl)pyridine: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Methylthiophen-2-yl)pyridine: Lacks the halogen atom, which can affect its reactivity and applications.

    4-(4-Bromo-2-thienyl)pyridine: Similar structure but without the methyl group on the thiophene ring.

Properties

IUPAC Name

4-(4-bromo-5-methylthiophen-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-9(11)6-10(13-7)8-2-4-12-5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWXAAKRAWXIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477718
Record name Pyridine, 4-(4-bromo-5-methyl-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154566-70-8
Record name Pyridine, 4-(4-bromo-5-methyl-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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